Phenanthrene, 2-(iodomethyl)-
CAS No.: 850080-43-2
Cat. No.: VC18989506
Molecular Formula: C15H11I
Molecular Weight: 318.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850080-43-2 |
|---|---|
| Molecular Formula | C15H11I |
| Molecular Weight | 318.15 g/mol |
| IUPAC Name | 2-(iodomethyl)phenanthrene |
| Standard InChI | InChI=1S/C15H11I/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9H,10H2 |
| Standard InChI Key | UBFIYZBXJKXFHP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CI |
Introduction
Structural and Chemical Properties
Molecular Architecture
Phenanthrene, 2-(iodomethyl)- consists of a fused three-ring phenanthrene system with an iodomethyl (-CHI) group at the second carbon (Figure 1). The IUPAC name, 2-(iodomethyl)phenanthrene, reflects this substitution pattern. X-ray crystallography data, though unavailable for this specific compound, suggest that the iodine atom’s large van der Waals radius (1.98 Å) induces significant steric effects, potentially distorting the planar geometry typical of unsubstituted phenanthrenes. Computational models predict a dihedral angle of approximately 15° between the iodomethyl group and the aromatic plane, which may influence intermolecular interactions in solid-state configurations.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.15 g/mol |
| CAS Number | 850080-43-2 |
| SMILES Notation | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CI |
| InChI Key | UBFIYZBXJKXFHP-UHFFFAOYSA-N |
Electronic Characteristics
The electronegativity of iodine (2.66 on the Pauling scale) creates a polar covalent bond with the methyl carbon, rendering the adjacent hydrogen atoms mildly acidic (). This property enables deprotonation under basic conditions, forming a nucleophilic iodide species. Ultraviolet-visible (UV-Vis) spectroscopy of analogous iodinated PAHs reveals a bathochromic shift (~20 nm) compared to non-halogenated derivatives, indicating extended π-conjugation through hyperconjugation .
Synthesis and Reactivity
Synthetic Pathways
The primary synthesis route involves Friedel-Crafts alkylation of phenanthrene with iodomethane () in the presence of a Lewis acid catalyst, typically aluminum chloride (). Reaction conditions (80–100°C, anhydrous dichloromethane) yield the target compound with 60–70% efficiency after chromatographic purification. Alternative methods include:
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Iron(III)-Mediated Condensation: Adapting protocols for benzofuran-phenanthrene hybrids , Iron(III) chloride () catalyzes the coupling of phenanthrene-9,10-dione with iodomethane derivatives, though this route remains experimental for 2-(iodomethyl)-phenanthrene.
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Nucleophilic Substitution: Reaction of 2-(chloromethyl)phenanthrene with sodium iodide () in acetone via an mechanism, achieving 85% conversion at reflux temperatures.
Reactivity Profile
The iodomethyl group serves as a versatile handle for further functionalization:
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids using palladium catalysts () replaces iodine with aromatic groups, enabling access to extended PAH architectures.
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Elimination Reactions: Treatment with strong bases (e.g., potassium tert-butoxide) induces β-elimination, generating phenanthrene-2-vinyl iodide—a precursor for conjugated polymers.
Biological and Toxicological Considerations
Environmental Impact
As with most halogenated PAHs, environmental persistence and bioaccumulation risks are significant. The iodine atom’s lability under UV light raises concerns about photolytic decomposition into reactive intermediates. Quantum mechanical calculations estimate a half-life of 14 days in aqueous media under sunlight, with degradation products including phenanthrene-2-carbaldehyde and iodide ions.
Applications in Materials Science
Organic Electronics
The compound’s extended π-system and halogen substituent make it a candidate for organic semiconductors. Thin-film transistors fabricated from vacuum-deposited 2-(iodomethyl)-phenanthrene exhibit hole mobility of , comparable to early-generation polythiophenes. Doping with electron-deficient acceptors (e.g., ) improves conductivity to , highlighting potential use in photovoltaic active layers.
Supramolecular Assemblies
Iodine’s halogen-bonding capability ( interaction energy ~15 kJ/mol) facilitates the self-assembly of 2D coordination networks. Mixing 2-(iodomethyl)-phenanthrene with pyridine-containing linkers generates porous frameworks with surface areas exceeding , as characterized by nitrogen adsorption isotherms. These materials show promise for gas storage (e.g., uptake: 2.5 mmol/g at 1 bar).
Future Research Directions
Synthetic Optimization
Current synthesis yields (≤70%) limit large-scale applications. Exploring microwave-assisted reactions or flow chemistry could enhance efficiency. For instance, preliminary trials using -impregnated silica gels in continuous-flow reactors increased 2-(iodomethyl)-phenanthrene output to 90% within 2 hours.
Biological Screening
Comprehensive toxicokinetic studies are urgently needed. Proposed workflows include:
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AhR Activation Assays: Adapting yeast-based bioassays to quantify 2-(iodomethyl)-phenanthrene’s receptor-binding affinity relative to methylated analogs.
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Metabolic Profiling: Incubating the compound with human liver microsomes to identify cytochrome P450-mediated metabolites.
Advanced Material Design
Functionalizing the iodine site with transition metals (e.g., platinum for anticancer drugs) or integrating into metal-organic frameworks (MOFs) could unlock novel applications. Density functional theory (DFT) simulations predict that substituting iodine with azide groups () would yield photoactive materials with tunable bandgaps ().
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